molecular formula C7H9N3O2 B15249917 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B15249917
M. Wt: 167.17 g/mol
InChI Key: WCWLTYJUFVWTGT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoimidazole with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid, methyl ester

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H,11,12)

InChI Key

WCWLTYJUFVWTGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2C(=O)O)CN1

Origin of Product

United States

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